2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a triazole ring, a sulfanyl group, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfanyl group can form strong interactions with metal ions, which may play a role in its biological activity. The isoindole structure contributes to the compound’s stability and ability to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Similar triazole structure but different functional groups.
1,2,4-triazole derivatives: Various derivatives with different substituents on the triazole ring.
Indole derivatives: Compounds with similar isoindole structures but different substituents.
Uniqueness
2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of its triazole, sulfanyl, and isoindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-12-15-13(17-16-12)21-7-3-6-18-10(19)8-4-1-2-5-9(8)11(18)20/h1-2,4-5H,3,6-7H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXVHLTZRDPDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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